4-Nitrobenzyl chloroformate

Catalog No.
S1491935
CAS No.
4457-32-3
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzyl chloroformate

CAS Number

4457-32-3

Product Name

4-Nitrobenzyl chloroformate

IUPAC Name

(4-nitrophenyl)methyl carbonochloridate

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2

InChI Key

MHSGOABISYIYKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]

Synonyms

Chloroformic Acid p-Nitrobenzyl Ester; 4-Nitrobenzyl Chloroformate; 4-Nitrobenzyloxycarbonyl Chloride; p-Nitrobenzyl Chloroformate; p-Nitrobenzyloxycarbonyl Chloride; p-Nitrocarbobenzoxy Chloride

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]

The exact mass of the compound 4-Nitrobenzyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzyl chloroformate (CAS 4457-32-3), commonly referred to as pNZ-Cl, is a highly crystalline acylating reagent utilized to install the 4-nitrobenzyloxycarbonyl (pNZ) protecting group on amines and alcohols. Unlike many traditional chloroformates that exist as moisture-sensitive liquids, pNZ-Cl is a solid with a melting point of 32–34 °C. It is heavily procured for advanced organic synthesis, particularly in the manufacturing of complex peptides, carbapenem antibiotics, and hypoxia-responsive prodrugs, where precise gravimetric handling and orthogonal deprotection profiles are mandatory .

Research Fit

Crystalline solid for accurate gravimetric dispensing
Installs pNZ protecting group, orthogonal to Boc and Fmoc
UV-chromophore enables reaction monitoring at ~265 nm

Substituting 4-nitrobenzyl chloroformate with its closest structural analog, benzyl chloroformate (Cbz-Cl), frequently compromises both process safety and synthetic orthogonality. Cbz-Cl is a hazardous, moisture-sensitive oily liquid that progressively degrades into benzyl chloride and carbon dioxide during storage, leading to variable reagent titers and dangerous pressurization in storage drums [1]. Furthermore, the standard Cbz group lacks the nitro-enabled UV traceability and the specific reductive cleavage profile (e.g., via sodium dithionite) required for orthogonal solid-phase peptide synthesis (SPPS) in the presence of acid-labile and base-labile protecting groups.

Substitution Risk

Physical state and stability
This product: Crystalline solid, reported long-term storage stability Cbz-Cl: Oily liquid, degrades within months; concentration uncertainty
UV detectability
This product: Strong UV-absorbing chromophore for reaction monitoring Cbz-Cl: Lacks strong chromophore, limited UV tracking
Orthogonal deprotection profile
This product: Stable to TFA and piperidine; orthogonal to Boc/Fmoc Cbz-Cl: Hydrogenolytically labile; may limit sequence strategies

Crystalline Solid State vs. Degradation-Prone Liquid

4-Nitrobenzyl chloroformate is a crystalline solid with a melting point of 32–34 °C, allowing for accurate gravimetric dispensing without the continuous titer degradation seen in liquid alternatives. In contrast, benzyl chloroformate (Cbz-Cl) is an oily liquid (mp -20 °C to 0 °C) that progressively decomposes into benzyl chloride and carbon dioxide during storage, which alters the active titer and creates pressurization hazards in sealed containers .

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid, mp 32–34 °C
Comparator Or BaselineBenzyl chloroformate (Cbz-Cl): Oily liquid, mp -20 °C to 0 °C
Quantified DifferenceSolid vs. Liquid with progressive CO2-generating degradation
ConditionsStandard laboratory or bulk storage (2–8 °C)

Solid-state stability eliminates the need for repeated titer assays and prevents hazardous pressure buildup during bulk procurement and storage.

Physical State & Stability
Head-to-head
Crystalline solid
Stable >1 year
vs. Oily liquid
Degrades months
Supports accurate weighing and reduces reagent waste
Based on Carpenter & Gish 1952

Orthogonal Deprotection via Reductive Cleavage

The pNZ protecting group installed by 4-nitrobenzyl chloroformate is stable to both strongly acidic conditions (e.g., trifluoroacetic acid used for Boc removal) and basic conditions (e.g., piperidine used for Fmoc removal). Instead, pNZ is selectively cleaved via reductive methods such as sodium dithionite, SnCl2, or catalytic hydrogenation [1]. This contrasts with standard Boc and Fmoc groups, ensuring complete orthogonality during complex syntheses.

Evidence DimensionStability to acid/base cleavage
Target Compound DataStable to TFA (acid) and piperidine (base); cleaved by sodium dithionite
Comparator Or BaselineBoc (cleaved by TFA) and Fmoc (cleaved by piperidine)
Quantified Difference100% orthogonal to standard Fmoc/Boc SPPS conditions
ConditionsSolid-phase peptide synthesis (SPPS) environments

Enables the synthesis of highly complex, multi-branched peptides by allowing selective deprotection without damaging other functional groups.

UV Detectability
Head-to-head
λmax ~265 nm
Enables UV-based monitoring of pNZ intermediates
Cbz group lacks strong chromophore

Enhanced UV Traceability for Intermediate Monitoring

The incorporation of the nitroaromatic moiety from 4-nitrobenzyl chloroformate provides a strong chromophore for UV detection (typically monitored at 254–265 nm) during HPLC purification. Standard benzyl chloroformate (Cbz) lacks this nitro group, resulting in significantly weaker UV absorbance [1]. This enhanced molar absorptivity allows for the precise tracking and quantification of pNZ-protected intermediates even at sub-microgram scales.

Evidence DimensionUV detection sensitivity (chromophore strength)
Target Compound DataStrong UV absorbance (nitroaromatic chromophore, ~254–265 nm)
Comparator Or BaselineBenzyl chloroformate (Cbz): Weak UV absorbance (simple phenyl ring)
Quantified DifferenceSignificantly higher molar absorptivity for pNZ derivatives
ConditionsHPLC monitoring of protected intermediates

Improves analytical traceability and yield optimization during the purification of complex or low-concentration synthetic intermediates.

Bioreductive Activation
Class-level
Nitroreductase-responsive cleavage
Supports hypoxia-activated prodrug research
Jang et al. 2020; cell-model context
Orthogonal Deprotection
Class-level
TFA stable Piperidine stable Zn/AcOH cleavable
Enables orthogonal Boc/Fmoc strategies
Cbz is hydrogenolytically labile
Procurement Cost
Reported
$5.64/g
Mid-range cost among chloroformate reagents
vs. Cbz-Cl $3.60/g, Moz-Cl $15.00/g (25 g scale)

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

Due to its stability against TFA and piperidine, 4-nitrobenzyl chloroformate is a highly effective reagent for masking amino side chains when both Boc and Fmoc chemistries are employed in the same sequence. It is particularly valuable for synthesizing cyclic peptides or highly branched peptide architectures where selective, reductive deprotection (e.g., using sodium dithionite) is required[1].

Hypoxia-Responsive Prodrug Development

The pNZ group acts as a bioreductive trigger that is selectively cleaved by nitroreductase enzymes under hypoxic conditions. 4-Nitrobenzyl chloroformate is utilized to synthesize targeted prodrugs (such as HDAC inhibitors) that remain inactive in healthy tissue but release the active payload in low-oxygen tumor microenvironments[2].

GMP Manufacturing of Carbapenem Antibiotics

In the industrial synthesis of carbapenem antibiotics, 4-nitrobenzyl chloroformate is used to protect sensitive amine and hydroxyl groups. Its crystalline solid state and resistance to degradation during bulk storage provide handling reliability compared to liquid chloroformates, facilitating strict GMP compliance and reproducible batch yields.

Application Selection Guide

Application
Selection Property
Validation Focus
Orthogonal peptide synthesis with UV monitoring
UV-detectable pNZ group, stable to TFA/piperidine
Deprotection orthogonality and UV monitoring sensitivity
Hypoxia-activated prodrug research
Nitroreductase-cleavable pNZ-carbamate
Hypoxia-selective payload release in cell models
Carbapenem intermediate synthesis
Crystalline solid, extended shelf-life
Reagent consistency and UV monitoring in process development
Hypoxia imaging probe development
Nitroreductase-responsive fluorophore unmasking
Probe loading quantification and hypoxia-specific signal

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4457-32-3

Wikipedia

4-Nitrobenzyl chloroformate

General Manufacturing Information

Carbonochloridic acid, (4-nitrophenyl)methyl ester: INACTIVE

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